Cas no 899753-20-9 (2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide)

2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide structure
899753-20-9 structure
Product Name:2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide
CAS No:899753-20-9
MF:C20H18FN3O3
MW:367.373628139496
CID:5487195
PubChem ID:7664627
Update Time:2025-07-22

2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide
    • 899753-20-9
    • VU0497911-1
    • 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
    • AKOS024465424
    • F2774-1710
    • 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
    • 2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide
    • Inchi: 1S/C20H18FN3O3/c1-27-17-4-2-3-14(11-17)12-22-19(25)13-24-20(26)10-9-18(23-24)15-5-7-16(21)8-6-15/h2-11H,12-13H2,1H3,(H,22,25)
    • InChI Key: VQIOHYDDBYYKRI-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1C=CC(N(CC(NCC2C=CC=C(C=2)OC)=O)N=1)=O

Computed Properties

  • Exact Mass: 367.13321961g/mol
  • Monoisotopic Mass: 367.13321961g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 599
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 71Ų

2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide Pricemore >>

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Additional information on 2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide

Professional Introduction to Compound with CAS No. 899753-20-9 and Product Name: 2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide

The compound with the CAS number 899753-20-9 and the product name 2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to the class of pyridazine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 4-fluorophenyl group and a 3-methoxyphenylmethylacetamide moiety, contribute to its unique chemical properties and biological interactions.

Recent studies have highlighted the importance of pyridazine derivatives in drug discovery, emphasizing their role as scaffolds for developing novel therapeutic agents. The fluorine atom in the 4-fluorophenyl group is a key structural element that enhances the metabolic stability and binding affinity of the compound. This feature is particularly relevant in the context of medicinal chemistry, where optimizing pharmacokinetic profiles is crucial for drug efficacy. The methoxy group in the 3-methoxyphenylmethylacetamide part of the molecule further influences its reactivity and biological activity, making it a promising candidate for further investigation.

In the realm of chemical biology, this compound has been explored for its potential interactions with various biological targets. The pyridazine core is known to exhibit inhibitory effects on several enzymes and receptors, which are implicated in various diseases. For instance, studies have shown that pyridazine derivatives can modulate the activity of enzymes such as kinases and phosphodiesterases, which are central to signal transduction pathways. The specific arrangement of functional groups in 2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide suggests that it may interact with these targets in a manner that could lead to therapeutic benefits.

One of the most compelling aspects of this compound is its potential application in oncology research. Pyridazine derivatives have been reported to exhibit antitumor properties by inhibiting key pathways involved in cancer cell proliferation and survival. The fluorophenyl moiety, in particular, has been shown to enhance the compound's ability to penetrate the blood-brain barrier, making it a promising candidate for treating central nervous system tumors. Additionally, the acetamide group contributes to its solubility and bioavailability, which are critical factors for drug development.

Advances in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide with high accuracy. Molecular docking studies have revealed that this compound can bind effectively to several protein targets, including those involved in inflammation and neurodegenerative diseases. These findings align with recent research indicating that pyridazine derivatives can modulate inflammatory responses and protect against neuronal damage. Such insights are invaluable for designing targeted therapies that address complex pathological mechanisms.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of the molecule. These techniques not only enhance efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.

In conclusion, 2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide (CAS No. 899753-20-9) represents a significant contribution to the field of pharmaceutical research. Its unique structural features and demonstrated biological activities make it a promising candidate for further development into novel therapeutic agents. Ongoing research efforts are focused on optimizing its pharmacological properties and exploring new applications in medicine. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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